N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
The compound N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a heterocyclic molecule featuring a complex tricyclic core with fused thia-aza rings. Key structural attributes include:
- A 4-methoxyphenyl group attached to the amine nitrogen, contributing electron-donating effects.
- A 4-methylbenzenesulfonyl (tosyl) group at position 10, which may act as a protecting group or influence solubility and binding interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-13-3-9-16(10-4-13)31(27,28)21-20-23-19(22-14-5-7-15(29-2)8-6-14)18-17(11-12-30-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSKAQXJPAWNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C21H17N5O3S2
- Molecular Weight : 451.5 g/mol
- CAS Number : 892733-57-2
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O3S2 |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 892733-57-2 |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural frameworks exhibit various biological activities, including antimicrobial , anticancer , and enzyme inhibition properties. Although specific data on the biological activity of this compound is limited, its structural similarities to known bioactive molecules indicate potential pharmacological effects.
Potential Biological Activities:
- Antimicrobial Activity : Compounds with similar tetraazatricyclo structures have shown antimicrobial properties.
- Anticancer Activity : The presence of a sulfonamide group in related compounds suggests potential anticancer effects.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, acting as an inhibitor or modulator.
Study 1: Antimicrobial Properties
A study investigating the antimicrobial activity of tetraazatricyclo compounds found that several derivatives demonstrated significant inhibition against various bacterial strains. This suggests that N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia could exhibit similar properties due to its structural characteristics .
Study 2: Anticancer Potential
Research on related sulfonamide compounds has indicated their effectiveness in inhibiting cancer cell proliferation in vitro. These findings point towards the possibility that N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia may also possess anticancer activity that warrants further investigation .
Study 3: Enzyme Interaction Studies
Investigations into the mechanism of action for compounds with similar frameworks have revealed interactions with key metabolic enzymes. These interactions can lead to significant biological effects, including modulation of metabolic pathways .
The mechanism of action of N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia involves its interaction with specific molecular targets such as enzymes or receptors. This compound may act as an inhibitor or modulator in various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
The following table compares the target compound with structurally related analogs, emphasizing substituent-driven differences:
Key Observations:
- Electron-Donating vs. In contrast, the 4-chloro group in reduces electron density, possibly weakening such interactions.
- Sulfonyl Group Modifications: The 4-methylbenzenesulfonyl (tosyl) group in the target compound balances steric bulk and hydrophobicity.
- Linker Flexibility : Analogs with methylene linkers (e.g., ) may exhibit altered conformational stability compared to direct phenyl attachment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
